

An In-depth Technical Guide to 2-Pentacosanone

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Compound of Interest

Compound Name: 2-Pentacosanone

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Abstract

2-Pentacosanone, a long-chain aliphatic methyl ketone, is a molecule of interest with potential applications in various scientific fields, including chemical ecology and lipidomics. This technical guide provides a comprehensive overview of its core properties, including its molecular weight and physicochemical characteristics. Detailed experimental protocols for its synthesis and characterization are presented, drawing from established methodologies for long-chain ketones. Furthermore, this guide explores the potential biological activities and applications of **2-Pentacosanone** in research and drug development, supported by data on structurally related compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Properties of 2-Pentacosanone

2-Pentacosanone, with the IUPAC name pentacosan-2-one, is a saturated ketone with a 25-carbon aliphatic chain.^[1] Its fundamental properties are crucial for its handling, characterization, and application in research settings.

Physicochemical Data

The key physicochemical properties of **2-Pentacosanone** are summarized in the table below. It is important to note that while some properties are calculated or derived from reliable databases, experimental data for specific properties like melting and boiling points are not extensively reported in the literature.

Property	Value	Source
Molecular Formula	C ₂₅ H ₅₀ O	[1]
Molecular Weight	366.7 g/mol	[1]
IUPAC Name	pentacosan-2-one	[1]
CAS Number	75207-54-4	[1]
Appearance	Waxy solid (predicted)	-
Melting Point	Not reported	-
Boiling Point	Not reported	-
Water Solubility	Insoluble (predicted)	-
XLogP3-AA	11.7	[1]

Synthesis and Characterization

The synthesis of **2-Pentacosanone** can be achieved through several established organic chemistry reactions. The following section outlines a plausible and detailed experimental protocol for its synthesis via a Grignard reaction, followed by oxidation. Additionally, standard characterization techniques are described.

Experimental Protocol: Synthesis of 2-Pentacosanone

This protocol describes a two-step synthesis starting from 1-bromotricosane.

Step 1: Grignard Reaction to form Pentacosan-2-ol

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous diethyl ether to the flask.
- **Slowly add a solution of 1-bromotricosane** (1 equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

- After the addition is complete, reflux the mixture for 1-2 hours to ensure the complete formation of the Grignard reagent (tricosylmagnesium bromide).
- Reaction with Acetaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel.
- After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude pentacosan-2-ol can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Oxidation of Pentacosan-2-ol to **2-Pentacosanone**

- Oxidation: Dissolve the purified pentacosan-2-ol (1 equivalent) in a suitable solvent such as dichloromethane or acetone in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath. Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 equivalents) or a Jones reagent, to the solution.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts. Wash the filter cake with the reaction solvent.
- Purification: Concentrate the filtrate under reduced pressure. The crude **2-Pentacosanone** can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Characterization Methods

The identity and purity of the synthesized **2-Pentacosanone** should be confirmed using standard analytical techniques.^{[2][3]}

Technique	Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS)	A single peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M^+) at m/z 366.7 and characteristic fragmentation patterns for a methyl ketone, including a prominent peak at m/z 58 (from McLafferty rearrangement) and an acylium ion at m/z 43 (CH_3CO^+). ^[2]
1H Nuclear Magnetic Resonance (NMR) Spectroscopy	A singlet at ~2.1 ppm corresponding to the methyl protons adjacent to the carbonyl group. A triplet at ~2.4 ppm for the methylene protons alpha to the carbonyl. A multiplet in the range of 1.2-1.6 ppm for the long methylene chain, and a triplet at ~0.9 ppm for the terminal methyl group.
^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy	A peak in the downfield region (~209 ppm) corresponding to the carbonyl carbon. A peak at ~30 ppm for the methyl carbon adjacent to the carbonyl. A series of peaks between 22-32 ppm for the methylene carbons of the long aliphatic chain.
Infrared (IR) Spectroscopy	A strong, sharp absorption band in the region of 1715-1725 cm^{-1} characteristic of a saturated aliphatic ketone (C=O stretch). C-H stretching vibrations around 2850-2960 cm^{-1} .

Potential Biological Activity and Applications

While specific research on the biological activity of **2-Pentacosanone** is limited, the broader class of long-chain ketones has been implicated in various biological processes, suggesting potential avenues for investigation and application.

Chemical Ecology and Pheromones

Long-chain ketones are known to function as semiochemicals, including sex pheromones, in various insect species.[4] For instance, n-pentacosane, the alkane analog of **2-pentacosanone**, has been identified as a contact and volatile pheromone in the tea weevil, *Mylocerinus aurolineatus*. [5] The structural similarity of **2-Pentacosanone** to these compounds suggests it could be investigated for its potential role as a pheromone or kairomone, which could have applications in integrated pest management strategies.

Lipidomics and Biomarker Research

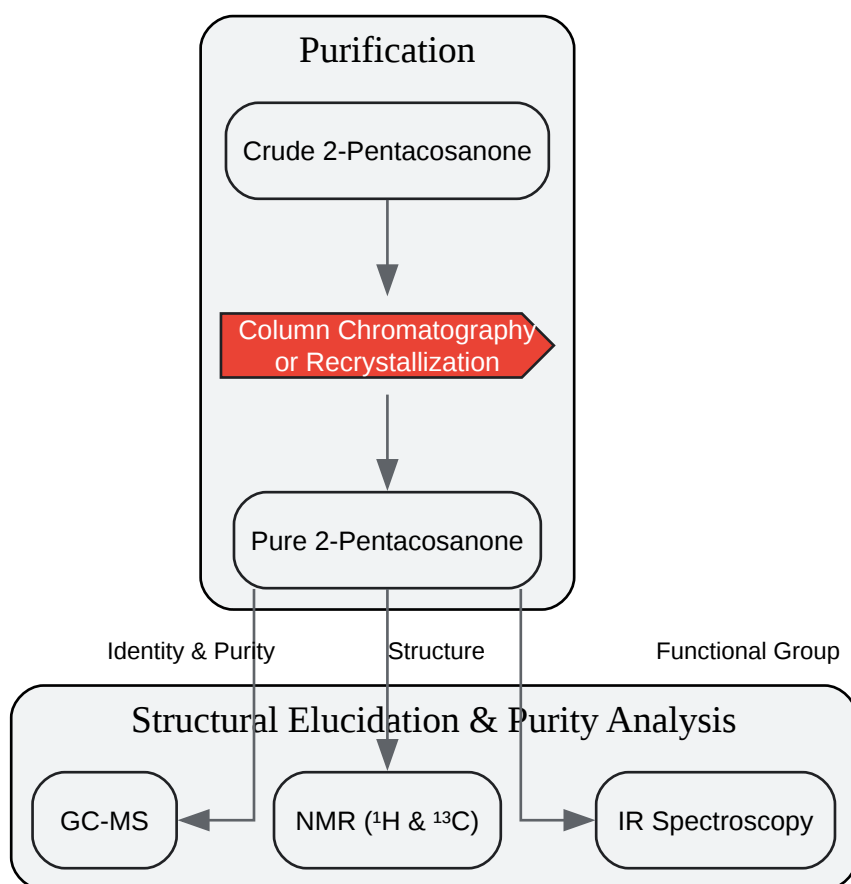
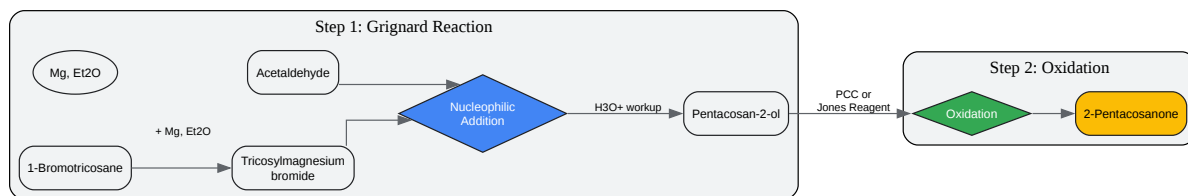
As a long-chain lipid, **2-Pentacosanone** falls within the scope of lipidomics, the large-scale study of lipids in biological systems. Alterations in the lipidome are associated with numerous diseases, and there is growing interest in identifying lipid biomarkers for diagnosis and prognosis. While not yet identified as a specific biomarker, the presence and concentration of endogenous long-chain ketones like **2-Pentacosanone** in biological samples could be explored in the context of various metabolic and inflammatory diseases.

Drug Development and Signaling Pathways

Ketone bodies, such as β -hydroxybutyrate and acetoacetate, are well-known signaling molecules with protective effects in various pathological states.[6] They can modulate cellular processes through epigenetic modifications and by acting as ligands for specific receptors. Although **2-Pentacosanone** is a much larger and more lipophilic molecule, its ketone functional group suggests a potential, albeit unexplored, for interaction with biological targets. Future research could investigate if **2-Pentacosanone** or its derivatives can modulate signaling pathways involved in inflammation, metabolism, or neuroprotection.

Visualizations

Proposed Synthesis Workflow



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